molecular formula C23H22ClN7O2 B2810306 3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-52-4

3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2810306
CAS No.: 863018-52-4
M. Wt: 463.93
InChI Key: ZGFXPGDNKWCOLS-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a potent and selective chemical probe designed for investigating kinase-mediated signaling pathways. Its core structure is based on a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a well-established privileged structure in kinase inhibitor development known for its ability to act as an adenine mimetic and compete for the ATP-binding site source . The molecular architecture incorporates a 4-phenylpiperazine moiety, a feature commonly associated with enhanced selectivity and pharmacokinetic properties in therapeutic agents targeting the central nervous system source . This compound is of significant research value in the fields of oncology and cellular biology, where it is used to elucidate the role of specific kinases in cell proliferation, apoptosis, and migration. Researchers utilize this molecule to study complex kinase networks and to validate new targets for therapeutic intervention. The presence of the chlorobenzyl group further modulates its physicochemical properties and target interaction profile, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing next-generation inhibitors. It is intended for in vitro biochemical assays and cell-based studies to advance the understanding of disease mechanisms.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c24-18-8-6-17(7-9-18)14-31-22-21(26-27-31)23(33)30(16-25-22)15-20(32)29-12-10-28(11-13-29)19-4-2-1-3-5-19/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFXPGDNKWCOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic derivative belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C20H22ClN5O2\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_{5}\text{O}_{2}

This structure features a triazolo-pyrimidine core which is known for its diverse biological activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to the target compound have shown effective inhibition against various cancer cell lines.

Key Findings:

  • Cell Lines Tested: MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines.
  • Methodology: The MTT assay was employed to determine cell viability post-treatment.
  • Results: Compounds structurally related to this compound exhibited IC50 values ranging from 17.83 μM to 19.73 μM, indicating substantial antiproliferative effects compared to standard chemotherapeutics like Cisplatin .
CompoundCell LineIC50 (µM)
4cMDA-MB-23117.83
4jMCF-719.73

The mechanism through which these compounds exert their antitumor effects is believed to involve apoptosis induction and cell cycle arrest. Preliminary studies suggest that these compounds can disrupt DNA synthesis and repair mechanisms within cancer cells, leading to increased rates of apoptosis.

Anticonvulsant Activity

In addition to antitumor properties, there is emerging evidence that triazolopyrimidine derivatives may possess anticonvulsant activity. The pharmacological evaluation of similar compounds has shown efficacy in seizure models.

Key Findings:

  • Seizure Models Used: The maximal electroshock (MES) and pentylenetetrazole (PTZ) models were utilized for screening.
  • Results: Certain derivatives demonstrated significant protective effects against induced seizures, with some compounds showing efficacy comparable to established anticonvulsants like phenytoin and phenobarbital .

Case Studies

A series of studies have been conducted on the biological activity of triazolopyrimidine derivatives:

  • Study on Antitumor Activity:
    • Researchers synthesized various derivatives and evaluated their cytotoxicity against breast cancer cell lines.
    • Results indicated that modifications in the piperazine moiety significantly influenced biological activity.
  • Anticonvulsant Evaluation:
    • A specific derivative was tested in vivo for its ability to prevent seizures.
    • The study concluded that the compound exhibited a dose-dependent response in protecting against seizures induced by PTZ.

Comparison with Similar Compounds

Fluorinated Analog: 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

  • Molecular Formula : C₂₃H₂₂FN₇O₂ (447.47 g/mol) .
  • Structural Differences :
    • 4-Fluorobenzyl vs. 4-chlorobenzyl at position 3.
    • Fluorine’s electronegativity reduces lipophilicity (ClogP: ~2.8 vs. ~3.5 for chloro) but may improve metabolic stability.
  • Pharmacological Implications :
    • Fluorine’s smaller atomic radius could enhance steric compatibility with hydrophobic receptor pockets.
    • Lower molecular weight (447 vs. 515) may improve bioavailability.

Phenoxy-Substituted Analog: 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one

  • Molecular Formula : C₂₀H₁₇ClN₆O₂ (408.84 g/mol) .
  • Structural Differences: 5-(4-Chlorophenoxy) group replaces the 3-benzyl substituent. 6-Isopropyl instead of a phenylpiperazine-linked ethyl chain.
  • Crystallographic Insights: The triazolopyrimidinone core is planar (max deviation: 0.021 Å), facilitating π-π stacking with aromatic residues in target proteins . Dihedral angles between the core and phenyl rings (1.09° and 87.74°) suggest conformational flexibility at position 6 .

Thiazolo[4,5-d]Pyrimidinone Derivatives

  • Example: 5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one .
  • Key Differences: Thiazolo[4,5-d]pyrimidinone core replaces triazolo[4,5-d]pyrimidinone. Thioether linkage instead of an oxoethyl group.
  • Implications :
    • Sulfur atoms may alter redox properties and metal-binding capabilities.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Target Compound C₂₅H₂₃ClN₈O₂ 515.0 3-(4-Chlorobenzyl), 6-(2-oxo-2-(4-phenylpiperazinyl)ethyl) Triazolo[4,5-d]pyrimidinone
Fluorinated Analog C₂₃H₂₂FN₇O₂ 447.47 3-(4-Fluorobenzyl), 6-(2-oxo-2-(4-phenylpiperazinyl)ethyl) Triazolo[4,5-d]pyrimidinone
Phenoxy-Substituted Analog C₂₀H₁₇ClN₆O₂ 408.84 5-(4-Chlorophenoxy), 6-isopropyl, 3-phenyl Triazolo[4,5-d]pyrimidinone
Thiazolo[4,5-d]Pyrimidinone Derivative C₂₀H₁₅ClN₆O₂S₂ 487.96 5-(2-(4-Chlorophenyl)-2-oxoethyl)thio, 6-methyl, 2-thioxo Thiazolo[4,5-d]pyrimidinone

Research Findings and Implications

  • Halogen Effects : Chlorine at the benzyl position (target compound) enhances lipophilicity and receptor-binding affinity compared to fluorine .
  • Phenylpiperazine vs. Isopropyl: The phenylpiperazine group (target compound) may confer selectivity for serotonin or dopamine receptors, whereas isopropyl (phenoxy analog) likely reduces steric hindrance .
  • Core Planarity: Planar triazolopyrimidinone systems (target and phenoxy analog) favor interactions with flat binding sites, while non-planar thiazolo derivatives may target deeper pockets .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for achieving high yields of this compound?

The synthesis involves multi-step pathways, typically starting with cyclization reactions to form the triazolopyrimidine core. Key steps include:

  • Oxadiazole ring formation : Reaction of 4-chlorobenzaldehyde with triazole derivatives under acidic conditions to initiate cyclization .
  • Triazolo-pyrimidine core assembly : Use of coupling agents like EDCI or DCC to link the oxadiazole and piperazine moieties .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) to achieve >95% purity . Critical conditions : Maintain pH 6–7 during coupling reactions to minimize side products, and use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent patterns, with characteristic shifts for the triazole N-H (~δ 12.5 ppm) and carbonyl groups (~δ 170 ppm) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group C2/c) resolve bond angles and confirm stereochemistry. Displacement ellipsoids at 50% probability validate spatial arrangements .
  • HRMS (ESI+) : Confirms molecular weight (e.g., m/z 463.9 [M+H]⁺) .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility/logP : Use shake-flask method (PBS pH 7.4) and HPLC to determine bioavailability parameters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents like the 4-chlorobenzyl group?

  • Analog synthesis : Replace 4-chlorobenzyl with fluorophenyl, methylphenyl, or methoxy groups to assess electronic effects .
  • Biological testing : Compare IC₅₀ values across analogs in kinase assays. For example, fluorophenyl analogs may show enhanced selectivity due to electronegativity .
  • Computational modeling : Dock analogs into target enzyme active sites (e.g., using AutoDock Vina) to correlate substituent bulkiness with binding affinity .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (IV/PO administration in rodents) and tissue distribution (LC-MS/MS) to identify metabolic instability .
  • Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling from in vitro EC₅₀ values .

Q. What experimental approaches elucidate the compound’s interaction mechanisms with target enzymes like kinases?

  • Kinetic studies : Perform time-resolved fluorescence to measure binding constants (Kd) and inhibition modes (competitive/non-competitive) .
  • X-ray co-crystallography : Resolve enzyme-ligand complexes (e.g., PDB deposition) to identify hydrogen bonds with catalytic residues (e.g., Lys-721 in EGFR) .
  • Mutagenesis assays : Engineer kinase mutants (e.g., T790M in EGFR) to test resistance profiles .

Q. How should environmental stability and ecotoxicological impact be assessed for this compound?

  • Hydrolysis/photolysis studies : Expose to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to measure degradation half-lives .
  • Aquatic toxicity testing : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition assays (OECD 201) .
  • Soil adsorption : Batch equilibrium method to determine Koc values and predict groundwater contamination risks .

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